molecular formula C14H14F3NO4S2 B2859298 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034410-23-4

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2859298
CAS No.: 2034410-23-4
M. Wt: 381.38
InChI Key: MFJFOXGSGHIAQJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of methoxy, thiophene, trifluoromethoxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiophene derivative: Starting with a thiophene compound, a methoxy group is introduced at the 2-position through a substitution reaction.

    Preparation of the benzenesulfonamide: The benzenesulfonamide moiety is synthesized by reacting a suitable benzene derivative with sulfonamide reagents under controlled conditions.

    Coupling reaction: The thiophene derivative and the benzenesulfonamide are coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide
  • N-(2-thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
  • N-(2-methoxy-2-(thiophen-3-yl)ethyl)-benzenesulfonamide

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide stands out due to the presence of both the methoxy and trifluoromethoxy groups, which can impart unique electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S2/c1-21-12(10-6-7-23-9-10)8-18-24(19,20)13-5-3-2-4-11(13)22-14(15,16)17/h2-7,9,12,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJFOXGSGHIAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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